molecular formula C10H19N3O B3358972 2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)- CAS No. 831170-38-8

2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)-

Cat. No. B3358972
CAS RN: 831170-38-8
M. Wt: 197.28 g/mol
InChI Key: XBDNPUDDCSDRBT-UHFFFAOYSA-N
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Description

“2-Pyrrolidinone, 1-methyl-” is also known as N-Methyl-2-pyrrolidone, NMP, 1-Methyl-2-Pyrrolidinone, 1-Methyl-2-pyrrolidone, and 1-Methyl-5-pyrrolidinone . It is a polar solvent widely used in organic chemistry and polymer chemistry . On a large scale, it finds applications in the recovery and purification of acetylenes, olefins, and diolefins, gas purification, and aromatics extraction from feedstocks . It is also useful for the chemical functionalization of graphene sheets by solvothermal reduction of graphene oxide .


Molecular Structure Analysis

The molecular formula of “2-Pyrrolidinone, 1-methyl-” is C5H9NO . Its molecular weight is 99.1311 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-Pyrrolidinone, 1-methyl-” is a liquid . It is a polar solvent and has a broad solvency and low volatility . It is used in various industrial applications due to these properties .

Safety and Hazards

“2-Pyrrolidinone, 1-methyl-” is combustible and causes skin and eye irritation . It may cause respiratory irritation and may damage the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-methyl-5-(4-methylpiperazin-1-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-11-5-7-13(8-6-11)9-3-4-10(14)12(9)2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNPUDDCSDRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479350
Record name 2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

831170-38-8
Record name 2-Pyrrolidinone, 1-methyl-5-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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